Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a dichloroaniline moiety, which contributes to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical activities.
Mechanism of Action
Target of Action
Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate is a derivative of diclofenac, which is known to primarily target the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
The compound interacts with its targets, the COX-1 and COX-2 enzymes, by binding to their active sites . This binding inhibits the enzymes’ ability to convert arachidonic acid into prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid into prostaglandins. This results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation and pain .
Pharmacokinetics
Diclofenac is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine . These properties may impact the bioavailability of the compound, but specific studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, the compound reduces the signaling of pain and inflammation at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate typically involves the reaction of 2,4-dichloroaniline with a thiazole derivative. One common method includes the following steps:
Formation of Thiazole Intermediate: The thiazole ring is synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Coupling Reaction: The thiazole intermediate is then coupled with 2,4-dichloroaniline in the presence of a suitable catalyst, such as palladium on carbon, to form the desired product.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, pressure regulation, and the use of continuous flow reactors to enhance yield and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The dichloroaniline moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and analgesic activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: 2-[2-(2,6-dichloroanilino)phenyl]acetic acid.
Etodolac: 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid.
Indomethacin: 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid.
Uniqueness
Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the thiazole ring enhances its potential as an antimicrobial and anti-inflammatory agent, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-2-19-12(18)6-9-7-20-13(16-9)17-11-4-3-8(14)5-10(11)15/h3-5,7H,2,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUBXOMAPIGSKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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